
1-Iodopropane
Overview
Description
1-Iodopropane, also known as n-propyl iodide, is a colorless, flammable liquid with the chemical formula C₃H₇I. It is an organoiodine compound that is commonly used in organic synthesis and various industrial applications. The compound is characterized by its high reactivity due to the presence of the iodine atom, making it a valuable reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodopropane is typically prepared by the reaction of n-propyl alcohol with iodine and phosphorus. The reaction involves heating n-propyl alcohol with iodine and red phosphorus, resulting in the formation of this compound along with phosphoric acid as a byproduct .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The compound is then purified by distillation and stored under nitrogen to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: 1-Iodopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, resulting in the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene.
Oxidation and Reduction Reactions: Although less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Alcohols: Formed by nucleophilic substitution with hydroxide ions.
Nitriles: Formed by nucleophilic substitution with cyanide ions.
Amines: Formed by nucleophilic substitution with ammonia.
Propene: Formed by elimination reactions
Scientific Research Applications
Organic Synthesis
1-Iodopropane is widely utilized as an alkylating agent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating various organic compounds.
Key Uses:
- Alkylation Reactions: It is used for the alkylation of nucleophiles such as amines and alcohols. For instance, it can react with potassium salts of pyrrole to synthesize 1-n-propylpyrrole, a compound of interest in medicinal chemistry .
- Synthesis of Chiral Compounds: this compound serves as a substrate for dehalogenase enzymes, which can catalyze its transformation into chiral compounds. This process is significant in producing pharmaceuticals with specific stereochemical configurations .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is employed in the synthesis of various drugs. Its role as a building block in medicinal chemistry allows for the development of new therapeutic agents.
Case Studies:
- Antitumor Agents: Research has demonstrated that derivatives of this compound can be modified to create antitumor drugs. The compound's reactivity facilitates the introduction of functional groups that enhance biological activity .
- Antiviral Compounds: Studies indicate that this compound derivatives exhibit antiviral properties, making them potential candidates for further drug development against viral infections .
Environmental Applications
This compound has garnered attention in environmental science due to its potential role in bioremediation processes.
Research Findings:
- Certain bacteria can utilize this compound as a sole carbon and energy source, indicating its potential application in biodegradation strategies. This capability suggests that engineered microbial strains could be developed to remediate environments contaminated with halogenated hydrocarbons .
Mechanism of Action
The mechanism of action of 1-iodopropane primarily involves its reactivity as an alkylating agent. The iodine atom in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This allows this compound to participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. The compound’s reactivity is influenced by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
1-Iodopropane can be compared with other similar compounds, such as:
Ethyl iodide (C₂H₅I): Similar in structure but with one less carbon atom. It is also used as an alkylating agent.
Isopropyl iodide (C₃H₇I): An isomer of this compound with a different arrangement of atoms. It has similar reactivity but different physical properties.
Butyl iodide (C₄H₉I): Contains one additional carbon atom, making it slightly larger and more hydrophobic.
This compound is unique due to its specific reactivity and the balance between its size and electrophilicity, making it a versatile reagent in organic synthesis and industrial applications.
Biological Activity
1-Iodopropane, also known as propyl iodide, is an organoiodine compound with the molecular formula C₃H₇I. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article compiles various research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized as a colorless liquid that is denser than water and has a slightly sweet odor. It is known to be mildly toxic upon inhalation and can cause irritation to the skin and eyes. The compound's structure allows it to participate in various chemical reactions, making it a subject of interest in both organic chemistry and biological studies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of iodinated hydrocarbons, including this compound. Research indicates that iodinated compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Vibrio parahaemolyticus. These bacteria are known for their ability to form biofilms, which contribute to antibiotic resistance .
Case Study: Antibiofilm Activity
A study screened 22 iodinated hydrocarbons for their antibiofilm activity. Among these, this compound demonstrated significant efficacy in disrupting biofilm formation at a minimum inhibitory concentration (MIC) of 50 µg/mL against both S. aureus and V. parahaemolyticus. The study utilized crystal violet assays to quantify biofilm inhibition and employed scanning electron microscopy (SEM) to visualize the structural changes in biofilms treated with this compound .
The antimicrobial action of this compound is believed to be multifaceted:
- Membrane Disruption : It disrupts the cell membranes of target bacteria, leading to cell lysis.
- Gene Expression Modulation : The compound affects gene expressions related to biofilm formation and virulence factors in bacteria.
- Oxidative Stress Induction : Iodinated compounds may generate reactive iodine species that induce oxidative stress in microbial cells .
Comparative Biological Activity
To better understand the biological activity of this compound compared to other similar compounds, the following table summarizes key findings from various studies:
Compound | MIC (µg/mL) | Target Organisms | Mechanism of Action |
---|---|---|---|
This compound | 50 | S. aureus, V. parahaemolyticus | Membrane disruption, gene modulation |
Iodopropynyl butylcarbamate (IPBC) | 50 | S. aureus, V. parahaemolyticus, Candida albicans | Membrane disruption, biofilm inhibition |
Iodine (I₂) | Varies | Various pathogens | Oxidative stress, protein iodination |
Toxicological Considerations
While this compound exhibits promising antimicrobial properties, its toxicity profile must be considered. The compound may pose risks through inhalation or dermal exposure, necessitating careful handling in laboratory and industrial settings . Further research is needed to establish safe exposure levels and potential long-term effects on human health.
Q & A
Basic Research Questions
Q. How is the molecular weight of 1-Iodopropane calculated, and what experimental methods confirm its structure?
The molecular weight of this compound (C₃H₇I) is calculated by summing the atomic weights of its constituent elements: 3 Carbon (12.01 g/mol × 3), 7 Hydrogen (1.008 g/mol × 7), and 1 Iodine atom (126.90 g/mol), yielding 169.992 g/mol . Structural confirmation employs spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), while gas chromatography (GC) validates purity. The SMILES string (CCCI) and InChIKey (PVWOIHVRPOBWPI-UHFFFAOYSA-N) facilitate database searches for structural verification .
Q. What are the standard laboratory synthesis protocols for this compound?
this compound is typically synthesized via nucleophilic substitution. For example, refluxing 1-propanol with hydroiodic acid (HI) at 100–110°C produces this compound, with purification by fractional distillation . Alternative methods include the reaction of propane-1-ol with phosphorus triiodide (PI₃). Stabilizers like sodium carbonate are often added to prevent decomposition during storage .
Q. How should this compound be handled to ensure laboratory safety?
Due to its flammability (Risk Code R10) and toxicity (R20, R36/37/38), this compound requires storage in cool, ventilated areas away from ignition sources. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .
Advanced Research Questions
Q. What contradictions exist in reported thermodynamic properties of this compound, and how can they be resolved experimentally?
Discrepancies in viscosity and density values (e.g., 0.970 mPa·s vs. 0.703 mPa·s at 20°C) arise from measurement conditions or impurities . To resolve these, researchers should use high-purity samples (>99%) and standardize measurement protocols (e.g., U-tube viscometers for viscosity, pycnometers for density). Cross-validating data with computational models like Quantitative Structure-Property Relationship (QSPR) can further reconcile inconsistencies .
Q. How do vibrational modes of this compound inform its conformational stability in reaction mechanisms?
Fourier-transform infrared (FTIR) and Raman spectroscopy identify key vibrational modes, such as C-I stretching (500–600 cm⁻¹) and C-C-C bending (800–1000 cm⁻¹). These modes reveal preferential gauche conformations due to steric hindrance between iodine and methyl groups, impacting reactivity in SN2 reactions . Computational studies (e.g., density functional theory) model these vibrations to predict activation energies for substitution pathways .
Q. What methodologies are used to analyze the photodissociation dynamics of this compound ions?
Ultrafast laser spectroscopy and time-resolved mass spectrometry track C-I bond cleavage upon photoexcitation. Studies show that this compound ions dissociate into propyl radicals and iodine atoms within femtoseconds, with branching ratios dependent on excitation wavelength. These findings are critical for modeling atmospheric chemistry and radical-initiated polymerization .
Q. How can computational chemistry address gaps in predicting this compound’s environmental fate?
Molecular dynamics simulations and quantum mechanical calculations (e.g., COSMO-RS) predict solubility, octanol-water partition coefficients (log P = 2.1), and degradation pathways. For instance, hydrolysis half-lives (t₁/₂ ~100 days at pH 7) indicate slow environmental breakdown, necessitating experimental validation via high-performance liquid chromatography (HPLC) .
Q. Methodological Guidance
- Experimental Design : When studying reaction mechanisms, combine kinetic isotope effects (KIEs) with isotopic labeling (e.g., deuterated propane) to trace bond-breaking steps .
- Data Interpretation : Use multivariate analysis to distinguish solvent effects on reaction rates (e.g., polar aprotic solvents accelerate SN2 pathways) .
- Literature Gaps : Prioritize replicating older studies (e.g., 1975 vibrational analyses) with modern instrumentation to update outdated parameters .
Properties
IUPAC Name |
1-iodopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Record name | IODOPROPANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3650 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID501015653 | |
Record name | 1-Iodopropane | |
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Molecular Weight |
169.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index] | |
Record name | IODOPROPANES | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propyl iodide | |
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Vapor Pressure |
43.1 [mmHg] | |
Record name | Propyl iodide | |
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CAS No. |
26914-02-3, 107-08-4 | |
Record name | IODOPROPANES | |
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URL | https://cameochemicals.noaa.gov/chemical/3650 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Iodopropane | |
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Record name | Propyl iodide | |
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Record name | Propane, iodo- | |
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Record name | Propane, 1-iodo- | |
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Record name | 1-Iodopropane | |
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Record name | 1-iodopropane | |
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Record name | PROPYL IODIDE | |
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